clopidogrel carboxylic acid
CAS No.: 144457-28-3
Cat. No.: VC21335836
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 144457-28-3 |
---|---|
Molecular Formula | C15H14ClNO2S |
Molecular Weight | 307.8 g/mol |
IUPAC Name | (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
Standard InChI | InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 |
Standard InChI Key | DCASRSISIKYPDD-AWEZNQCLSA-N |
Isomeric SMILES | C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O |
SMILES | C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Canonical SMILES | C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Appearance | Powder |
Melting Point | 139-141°C |
The physical appearance and stability characteristics of clopidogrel carboxylic acid are important for analytical and pharmaceutical applications. The compound requires storage under specific conditions (sealed in dry environment at 2-8°C) to maintain its integrity .
Metabolism and Formation
Clopidogrel, as a prodrug, undergoes extensive metabolism in the human body to exert its therapeutic effects. The major metabolic pathway (accounting for 85-90% of an oral dose) involves the conversion of clopidogrel to the carboxylic acid metabolite by carboxylesterase 1 (CES1) in the liver, forming clopidogrel carboxylic acid (also referred to as SR26334) .
The metabolism of clopidogrel follows two distinct pathways:
Primary Metabolic Pathway
The dominant metabolic pathway involves the hydrolysis of clopidogrel by CES1 enzymes, resulting in the formation of clopidogrel carboxylic acid . This pathway accounts for the majority of clopidogrel metabolism and leads to the formation of an inactive metabolite. The conversion occurs primarily during first-pass metabolism, with 85-90% of the administered clopidogrel dose undergoing this transformation .
Secondary Metabolic Pathway (Active Metabolite Formation)
In parallel to the primary pathway, a smaller portion of clopidogrel (approximately 2%) is oxidized to 2-oxoclopidogrel through the action of various cytochrome P450 enzymes . This 2-oxoclopidogrel is subsequently converted to the active thiol metabolite that is responsible for the antiplatelet effects of clopidogrel by irreversibly binding to P2Y12 ADP receptors on platelets .
Research findings indicate that the formation of clopidogrel carboxylic acid is mediated by specific enzymatic systems. Once formed, clopidogrel carboxylic acid undergoes further metabolism through glucuronidation, a process primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestinal wall .
Table 2: Enzymes Involved in Clopidogrel Carboxylic Acid Glucuronidation
This glucuronidation process is particularly important as it leads to the formation of clopidogrel acyl-β-d-glucuronide, which has been found to cause time-dependent inactivation of CYP2C8, potentially leading to drug interactions .
Analytical Methods for Detection
The accurate quantification of clopidogrel carboxylic acid in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Several analytical methods have been developed to detect and quantify this metabolite in human plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for the detection and quantification of clopidogrel carboxylic acid in biological matrices. This technique offers exceptional sensitivity and specificity, allowing for the accurate measurement of the metabolite even at low concentrations .
A high-sensitivity method using Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has been developed that can achieve a lower limit of quantification (LLOQ) of 1 pg/mL in human plasma . This method incorporates solid-phase extraction for sample preparation, followed by chromatographic separation and mass spectrometric detection.
Method Validation Parameters
Validation studies for the analytical methods have been conducted to ensure reliability and reproducibility. Parameters such as accuracy, precision, selectivity, and linear range have been established for the determination of clopidogrel carboxylic acid in human plasma .
Table 3: Analytical Performance Characteristics for Clopidogrel Carboxylic Acid Detection
The chromatographic profiles and mass spectrometric parameters have been optimized to ensure selective detection of clopidogrel carboxylic acid in the presence of potential interfering substances in biological matrices .
Pharmacological Significance
Genetic Polymorphisms and Metabolite Formation
Research has identified genetic factors that influence the metabolism of clopidogrel and the formation of its metabolites. The UGT2B17 enzyme, which plays a significant role in the glucuronidation of clopidogrel carboxylic acid in the intestinal wall, exhibits genetic polymorphism. The UGT2B17*2 deletion allele has been associated with a 10% decrease per copy in the plasma clopidogrel acyl-β-d-glucuronide to clopidogrel carboxylic acid area under the plasma concentration-time curve from 0 to 4 hours (AUC0-4) ratio .
This genetic variation may have implications for the pharmacokinetics of clopidogrel and potentially impact the risk of drug interactions mediated through the glucuronide metabolite.
Research Findings and Clinical Implications
Scientific investigations into clopidogrel carboxylic acid have yielded valuable insights into the metabolism of clopidogrel and its clinical applications. Key research findings include:
Enzyme Kinetics and Inhibition Studies
In vitro studies using human liver microsomes (HLMs) and human intestinal microsomes (HIMs) have characterized the enzyme kinetics of clopidogrel carboxylic acid glucuronidation. UGT2B7 and UGT2B17 demonstrated the highest glucuronidation activities with clearance values (CLint,u) of 2.42 and 2.82 μl·min⁻¹·mg⁻¹, respectively .
Inhibition experiments have revealed that nonselective UGT2B inhibitors strongly inhibit clopidogrel acyl-β-d-glucuronide formation in both HLMs and HIMs. More specifically, imatinib (a UGT2B17 inhibitor) and mefenamic acid (a UGT2B7 and UGT1A9 inhibitor) inhibited clopidogrel carboxylic acid glucuronidation in HIMs and HLMs, respectively .
Drug-Drug Interactions
The formation of clopidogrel acyl-β-d-glucuronide from clopidogrel carboxylic acid has implications for drug-drug interactions. Incubation studies with human liver microsomes have demonstrated that this glucuronide metabolite causes strong inhibition of CYP2C8 activity, potentially leading to interactions with drugs metabolized by this enzyme .
Relative Contribution of Metabolic Pathways
Research has clarified the relative contributions of different metabolic pathways to the clearance of clopidogrel. While the conversion to clopidogrel carboxylic acid by CES1 represents the dominant pathway (85-90%), the oxidative metabolism by cytochrome P450 enzymes to form the active metabolite accounts for a smaller proportion (approximately 2%) .
This understanding of the metabolic fate of clopidogrel is crucial for interpreting pharmacokinetic data and predicting potential variations in drug response among different individuals.
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